molecular formula C7H17NO4 B3251956 (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate CAS No. 212757-13-6

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate

Cat. No. B3251956
M. Wt: 179.21 g/mol
InChI Key: JWQGGGXFATWZFS-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate is a chemical compound commonly known as L-threo-3,4-dimethylaspartic acid hydrate. It is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate involves its ability to selectively inhibit EAATs. EAATs are transmembrane proteins that transport glutamate and other amino acids across the cell membrane. By inhibiting EAATs, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate can increase extracellular glutamate levels and modulate neurotransmission.

Biochemical And Physiological Effects

((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can modulate synaptic transmission, increase neuronal excitability, and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Additionally, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate in lab experiments is its ability to selectively inhibit EAATs. This makes it a valuable tool for investigating the physiological and pathological roles of EAATs in the brain. However, one limitation of using ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate is that it can also inhibit other transporters and receptors, such as the glycine transporter and the N-methyl-D-aspartate (NMDA) receptor. Therefore, it is important to use appropriate controls and interpret the results carefully.

Future Directions

There are several future directions for the use of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate in scientific research. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate could be used to investigate the role of EAATs in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Furthermore, future studies could focus on developing more selective EAAT inhibitors based on the structure of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate.

Scientific Research Applications

((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been widely used in scientific research as a tool to study the function and regulation of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in maintaining proper neurotransmission and preventing excitotoxicity. Studies have shown that ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate can selectively inhibit EAATs, making it a valuable tool for investigating the physiological and pathological roles of EAATs in the brain.

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQGGGXFATWZFS-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](C(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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